molecular formula C16H15N3O2 B2969531 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1235096-08-8

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Cat. No.: B2969531
CAS No.: 1235096-08-8
M. Wt: 281.315
InChI Key: ZFJVZAFIAWWWMN-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]isoxazole ring fused to a pyridine ring, connected via an acetamide linkage

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biological molecules .

Safety and Hazards

Safety and hazard information can include the compound’s toxicity, flammability, and environmental impact. This information is typically found in material safety data sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide typically involves the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure with a pyridine ring at a different position.

    2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-2-yl)ethyl)acetamide: Another positional isomer with the pyridine ring at the 2-position.

    2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-4-yl)ethyl)acetamide: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is unique due to its specific arrangement of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(18-10-7-12-5-8-17-9-6-12)11-14-13-3-1-2-4-15(13)21-19-14/h1-6,8-9H,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJVZAFIAWWWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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